molecular formula C14H16N2O3S B5432137 [(3-Ethyl-4-methoxyphenyl)sulfonyl]-4-pyridylamine

[(3-Ethyl-4-methoxyphenyl)sulfonyl]-4-pyridylamine

Cat. No.: B5432137
M. Wt: 292.36 g/mol
InChI Key: HSRKTURAUOULFM-UHFFFAOYSA-N
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Description

[(3-Ethyl-4-methoxyphenyl)sulfonyl]-4-pyridylamine is an organic compound that features a sulfonyl group attached to a pyridylamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-Ethyl-4-methoxyphenyl)sulfonyl]-4-pyridylamine typically involves the reaction of 3-ethyl-4-methoxybenzenesulfonyl chloride with 4-aminopyridine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

  • Solvent: Dichloromethane or another suitable organic solvent
  • Temperature: Room temperature to slightly elevated temperatures
  • Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for larger volumes, ensuring efficient mixing and heat transfer, and implementing purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

[(3-Ethyl-4-methoxyphenyl)sulfonyl]-4-pyridylamine can undergo various types of chemical reactions, including:

    Oxidation: The sulfonyl group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids, while reduction could produce primary amines.

Scientific Research Applications

[(3-Ethyl-4-methoxyphenyl)sulfonyl]-4-pyridylamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of [(3-Ethyl-4-methoxyphenyl)sulfonyl]-4-pyridylamine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, potentially inhibiting enzyme activity. The pyridylamine structure allows for hydrogen bonding and other interactions with biological molecules, influencing pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    [(3-Ethyl-4-methoxyphenyl)sulfonyl]-4-pyridylamine: Unique due to its specific substitution pattern and functional groups.

    [(3-Methyl-4-methoxyphenyl)sulfonyl]-4-pyridylamine: Similar structure but with a methyl group instead of an ethyl group.

    [(3-Ethyl-4-hydroxyphenyl)sulfonyl]-4-pyridylamine: Similar structure but with a hydroxy group instead of a methoxy group.

Uniqueness

This compound is unique due to the combination of its ethyl and methoxy substituents, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

3-ethyl-4-methoxy-N-pyridin-4-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S/c1-3-11-10-13(4-5-14(11)19-2)20(17,18)16-12-6-8-15-9-7-12/h4-10H,3H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSRKTURAUOULFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=NC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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